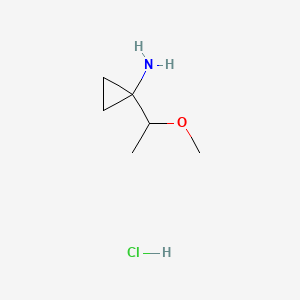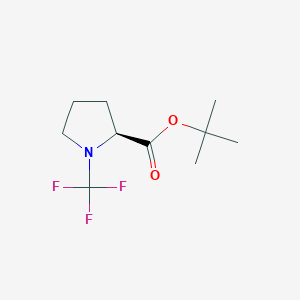
tert-Butyl (trifluoromethyl)-L-prolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2S)-1-(trifluoromethyl)pyrrolidine-2-carboxylate: is a chemical compound with the molecular formula C9H16F3NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a trifluoromethyl group, which is known for its electron-withdrawing properties. This compound is of interest in various fields of chemistry and industry due to its unique structural and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-1-(trifluoromethyl)pyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Protection of the Carboxyl Group: The carboxyl group is protected using tert-butyl chloroformate under basic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production of tert-butyl (2S)-1-(trifluoromethyl)pyrrolidine-2-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the trifluoromethyl group or the carboxylate ester, potentially converting them to other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of alcohols, amines, or other reduced products.
Substitution: Formation of substituted pyrrolidine derivatives.
科学的研究の応用
Chemistry
In chemistry, tert-butyl (2S)-1-(trifluoromethyl)pyrrolidine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties that can influence the reactivity and stability of the resulting compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules. Its structural features make it a valuable tool in medicinal chemistry for the development of new drugs.
Medicine
In medicine, derivatives of tert-butyl (2S)-1-(trifluoromethyl)pyrrolidine-2-carboxylate may exhibit pharmacological activities, such as enzyme inhibition or receptor modulation. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it suitable for various applications, including as a catalyst or a stabilizer.
作用機序
The mechanism of action of tert-butyl (2S)-1-(trifluoromethyl)pyrrolidine-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity by influencing the electronic environment of the molecule.
類似化合物との比較
Similar Compounds
tert-Butyl (2S)-pyrrolidine-2-carboxylate: Lacks the trifluoromethyl group, resulting in different electronic properties.
tert-Butyl (2S)-1-methylpyrrolidine-2-carboxylate: Contains a methyl group instead of a trifluoromethyl group, leading to different reactivity and stability.
tert-Butyl (2S)-1-(difluoromethyl)pyrrolidine-2-carboxylate: Contains a difluoromethyl group, which has different electronic effects compared to the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in tert-butyl (2S)-1-(trifluoromethyl)pyrrolidine-2-carboxylate imparts unique electronic properties that can influence its reactivity, stability, and interactions with other molecules. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
特性
分子式 |
C10H16F3NO2 |
|---|---|
分子量 |
239.23 g/mol |
IUPAC名 |
tert-butyl (2S)-1-(trifluoromethyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C10H16F3NO2/c1-9(2,3)16-8(15)7-5-4-6-14(7)10(11,12)13/h7H,4-6H2,1-3H3/t7-/m0/s1 |
InChIキー |
PWVXIZHHUZUOSZ-ZETCQYMHSA-N |
異性体SMILES |
CC(C)(C)OC(=O)[C@@H]1CCCN1C(F)(F)F |
正規SMILES |
CC(C)(C)OC(=O)C1CCCN1C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


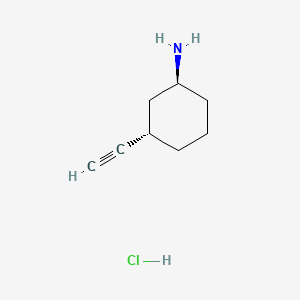
![tert-butyl 2-{4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate](/img/structure/B13492022.png)

![3-(1,1,2,2-Tetrafluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13492029.png)
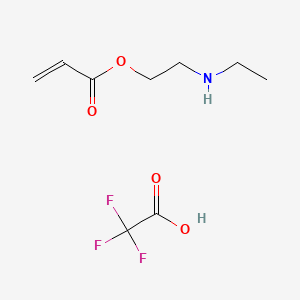
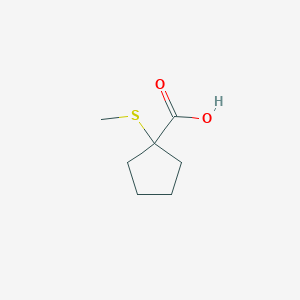

![[2-(Dimethylphosphoryl)pyridin-3-yl]methanamine](/img/structure/B13492045.png)

![1-ethyl-2-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1H-imidazole](/img/structure/B13492076.png)

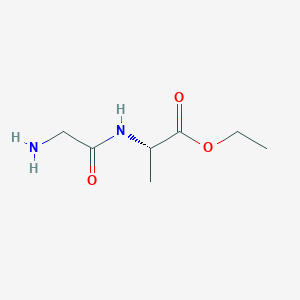
![5-[(2-Amino-1-methyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492084.png)
